molecular formula C11H10O3 B15336531 Methyl 3-Methylbenzofuran-4-carboxylate

Methyl 3-Methylbenzofuran-4-carboxylate

Cat. No.: B15336531
M. Wt: 190.19 g/mol
InChI Key: XYNGPOQDVIRYHA-UHFFFAOYSA-N
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Description

Methyl 3-Methylbenzofuran-4-carboxylate (C₁₁H₁₀O₃, molecular weight 194.19 g/mol) is a benzofuran derivative featuring a fused benzene and furan ring system. The compound is distinguished by a methyl group at position 3 and a carboxylate ester at position 4 (Figure 1). These functional groups confer unique chemical reactivity and biological activity, including antioxidant, enzyme-modulatory, and antitumor properties . Its synthesis typically involves esterification or cyclization strategies, enabling accessibility for pharmacological and industrial applications .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 3-methyl-1-benzofuran-4-carboxylate

InChI

InChI=1S/C11H10O3/c1-7-6-14-9-5-3-4-8(10(7)9)11(12)13-2/h3-6H,1-2H3

InChI Key

XYNGPOQDVIRYHA-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC=CC(=C12)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors under acidic or basic conditions For example, the cyclization of 2-hydroxyphenylacetic acid derivatives can yield benzofuran compounds

Industrial Production Methods

Industrial production of Methyl 3-Methylbenzofuran-4-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Acidic Hydrolysis : Refluxing with aqueous HCl converts the ester to 3-methylbenzofuran-4-carboxylic acid.

  • Basic Hydrolysis : Treatment with NaOH in methanol/water followed by acidification produces the same carboxylic acid .

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentsProductYieldSource
Acidic refluxHCl (1M), H₂O, 100°C3-Methylbenzofuran-4-carboxylic acid85%
Basic refluxNaOH (2M), MeOH/H₂O, 80°C3-Methylbenzofuran-4-carboxylic acid78%

Nucleophilic Substitutions

The methyl group at the 3-position can be functionalized via bromination followed by substitution:

  • Bromination : Treatment with N-bromosuccinimide (NBS) in CCl₄ yields 3-(bromomethyl)benzofuran-4-carboxylate .

  • Morpholine Substitution : Reacting the brominated derivative with morpholine and KI in THF produces 3-(morpholinomethyl)benzofuran-4-carboxylate (85% yield) .

Mechanistic Insight : The bromomethyl intermediate undergoes nucleophilic substitution via an SN2 pathway, facilitated by iodide ion assistance .

Cross-Coupling Reactions

The benzofuran core participates in palladium-catalyzed couplings:

  • Sonogashira Coupling : Reaction with phenylacetylene using Pd(PPh₃)₄ and CuI in benzene forms 7-methyl-2-(phenylethynyl)benzofuran-4-carboxylate (73% yield) .

  • Suzuki-Miyaura Coupling : Limited data suggest compatibility with aryl boronic acids under Pd catalysis .

Table 2: Cross-Coupling Examples

Reaction TypeCatalysts/ReagentsProductYieldSource
SonogashiraPd(PPh₃)₄, CuI, DIPA2-(Phenylethynyl) derivative73%
CarbonylativePdI₂-thiourea, CBr₄Methyl benzo[b]furan-3-carboxylate68%

Reduction and Oxidation

  • Reduction : NaBH₄ in THF with PdCl₂(dppf) reduces the benzofuran ring’s exocyclic double bonds, yielding saturated derivatives .

  • Oxidative Decarboxylation : Under strong oxidative conditions (e.g., KMnO₄), the ester may decarboxylate to form 3-methylbenzofuran derivatives .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes regioselective substitutions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position .

  • Sulfonation : Fuming H₂SO₄ selectively sulfonates the 6-position .

Key Observation : Electron-donating groups (e.g., methyl) direct electrophiles to the 5- and 6-positions .

Comparative Reactivity Analysis

Table 3: Reactivity Comparison with Analogues

CompoundHydrolysis RateCoupling EfficiencySubstitution Yield
Methyl 3-methylbenzofuran-4-carboxylateHigh (85%)Moderate (73%)High (85%)
Ethyl 2-methylbenzofuran-3-carboxylateModerate (70%)Low (55%)Moderate (65%)

Mechanistic Considerations

  • Electrophilic Character : The carboxylate ester enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrolysis).

  • Steric Effects : The 3-methyl group hinders substitutions at the adjacent position, directing reactivity to the 4-carboxylate and benzofuran ring .

Scientific Research Applications

Methyl 3-Methylbenzofuran-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: The compound can be used in studies to investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or antiviral activities.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-Methylbenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes or receptors, potentially inhibiting or activating biological processes. For example, it may bind to and inhibit enzymes involved in inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Positional Isomers: Carboxylate Ester Variations

Compound Name Substituent Positions Key Properties Biological Activity
Methyl 3-Methylbenzofuran-6-carboxylate Methyl (C3), Carboxylate (C6) Reduced polarity due to distal ester group; lower logP (~2.1) Moderate antioxidant activity
Methyl 2-Methylbenzofuran-4-carboxylate Methyl (C2), Carboxylate (C4) Enhanced steric hindrance at C2; altered enzyme-binding affinity Antibacterial potential
Methyl 4-Bromobenzofuran-3-carboxylate Bromo (C4), Carboxylate (C3) Increased electrophilicity from Br; higher reactivity in cross-coupling Anticancer activity via DNA intercalation

Key Insight : The position of the carboxylate ester critically impacts lipophilicity and target engagement. For instance, the C4-carboxylate in this compound enhances hydrogen-bonding capacity compared to its C6 isomer, improving solubility and receptor interaction .

Functional Group Modifications

Compound Name Functional Groups Key Properties Biological Activity
6-Hydroxy-2-methylbenzofuran-4-carboxylic acid Hydroxyl (C6), Carboxylic acid (C4) High polarity (logP ~1.8); pH-dependent solubility Antioxidant via radical scavenging
Ethyl 4-Hydroxy-3-methylbenzofuran-2-carboxylate Hydroxyl (C4), Ethyl ester (C2) Moderate lipophilicity (logP 2.62); metabolic stability from ester Anti-inflammatory applications
Benzofuran-2-carboxylic acid Carboxylic acid (C2) High acidity (pKa ~3.5); limited membrane permeability Precursor for agrochemicals

Key Insight : Replacing the methyl ester with a carboxylic acid (e.g., Benzofuran-2-carboxylic acid) reduces bioavailability due to ionization at physiological pH, whereas esterification (e.g., Ethyl 4-Hydroxy-3-methylbenzofuran-2-carboxylate) improves pharmacokinetics .

Halogenated Analogues

Methyl 4-Bromobenzofuran-3-carboxylate introduces a bromine atom at C4, increasing molecular weight (287.11 g/mol) and enabling participation in Suzuki-Miyaura coupling reactions. This contrasts with this compound, where the methyl group provides steric bulk without enhancing cross-coupling utility .

Structural and Electronic Effects on Bioactivity

  • Antioxidant Activity : The C4-carboxylate in this compound facilitates electron delocalization, stabilizing free radicals more effectively than C6 isomers .
  • Antitumor Mechanisms : Compared to Methyl 4-Bromobenzofuran-3-carboxylate, the absence of a halogen in the target compound reduces DNA intercalation but may enhance apoptosis via kinase inhibition .
  • Enzyme Binding : Methyl substitution at C3 optimizes hydrophobic interactions with enzyme active sites, as seen in cyclooxygenase-2 (COX-2) inhibition studies .

Biological Activity

Methyl 3-Methylbenzofuran-4-carboxylate is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran, including this compound, exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include apoptosis induction and cell cycle arrest.

  • Apoptosis Induction :
    • Compounds derived from benzofuran have been shown to increase the activity of caspases (caspases 3 and 7), which are critical markers for apoptosis. For instance, one study reported a 2.31-fold increase in caspase activity in K562 cells after exposure to a related compound .
    • The generation of reactive oxygen species (ROS) has been implicated as a key factor in triggering apoptosis. Increased levels of hydrogen peroxide were noted in cells treated with benzofuran derivatives, leading to mitochondrial dysfunction and cytochrome c release .
  • Cell Cycle Arrest :
    • Some derivatives have been found to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G2/M phase. This was evidenced by compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines .

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound and its derivatives possess varying degrees of cytotoxicity against cancerous and normal cells. For example:

  • IC50 Values : Various derivatives showed IC50 values ranging from 20 to 85 μM against cancer cell lines such as K562 and HeLa, indicating substantial cytotoxicity .
  • Selectivity : While some compounds demonstrated selective toxicity towards cancer cells, others were not selective and affected normal cells similarly .

Study on Apoptotic Mechanisms

In a study evaluating the apoptotic effects of benzofuran derivatives on K562 cells:

  • After 48 hours of exposure to specific compounds, researchers noted significant increases in caspase activities, suggesting potent pro-apoptotic effects.
  • The study highlighted that while one derivative exhibited strong pro-apoptotic activity (2.31-fold increase), another showed a modest increase (13%) .

Anticancer Efficacy Against Different Cell Lines

A comparative analysis was conducted on the efficacy of various benzofuran derivatives against different cancer cell lines:

  • MCF-7 (breast cancer) : Notable inhibition was observed with some derivatives showing IC50 values around 2.6 μM.
  • HEK-293-T (normal embryonic kidney) : These compounds displayed lower cytotoxicity compared to their effects on cancerous cells, indicating potential for therapeutic use with minimized side effects .

Summary of Findings

Biological ActivityObservations
Apoptosis InductionIncreased caspase activity; ROS generation leading to mitochondrial dysfunction
CytotoxicityIC50 values ranging from 20 to 85 μM; varying selectivity between cancerous and normal cells
Cell Cycle ArrestInhibition of CDK activity leading to G2/M phase arrest; promising results in breast cancer models

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